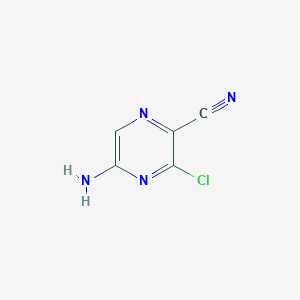

5-Amino-3-chloropyrazine-2-carbonitrile

Descripción general

Descripción

5-Amino-3-chloropyrazine-2-carbonitrile is a chemical compound with the CAS Number: 34617-65-7 . It has a molecular weight of 154.56 and its IUPAC name is 5-amino-3-chloro-2-pyrazinecarbonitrile . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile involves several stages . The first stage involves the reaction of methanol with potassium tert-butoxide . This reaction is carried out under reflux conditions for 1 hour . In the second stage, 5-amino-3-chloro-pyrazine-2-carbonitrile is added and the reaction is continued for another 1.5 hours under reflux conditions .Molecular Structure Analysis

The InChI code for 5-Amino-3-chloropyrazine-2-carbonitrile is 1S/C5H3ClN4/c6-5-3 (1-7)9-2-4 (8)10-5/h2H, (H2,8,10) . This indicates that the compound has a pyrazine ring with chlorine, amino, and carbonitrile substituents.Chemical Reactions Analysis

5-Amino-3-chloropyrazine-2-carbonitrile is a reactant in the syntheses of various derivatives . For instance, it is used in the synthesis of tuberculostatic pyrazine derivatives .Physical And Chemical Properties Analysis

5-Amino-3-chloropyrazine-2-carbonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 154.56 .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

5-Amino-3-chloropyrazine-2-carbonitrile: finds extensive use in pharmaceutical research. Its unique structure allows for the introduction of both chlorine and cyano moieties into different molecules. Researchers employ it as a starting material to synthesize novel drug candidates. By functionalizing this compound, they can create derivatives with potential therapeutic properties .

Agrochemical Development

In agrochemistry, this compound plays a crucial role. Scientists utilize it as a precursor to synthesize pyrazine derivatives with pesticidal or herbicidal activity. By modifying the substituents on the pyrazine ring, they can tailor the resulting compounds for specific agricultural applications .

Tuberculostatic Agents

Researchers have explored the synthesis of tuberculostatic pyrazine derivatives using 3-chloropyrazine-2-carbonitrile as a key intermediate. These derivatives may exhibit antimycobacterial activity, making them potential candidates for tuberculosis treatment .

Chemical Biology and Medicinal Chemistry

The compound’s unique reactivity makes it valuable in chemical biology and medicinal chemistry. Scientists use it to design and synthesize libraries of diverse molecules for high-throughput screening. These libraries aid in identifying potential drug leads or understanding biological pathways .

Materials Science

In materials science, researchers investigate the modification of surfaces or polymers using functionalized pyrazine derivatives5-Amino-3-chloropyrazine-2-carbonitrile can serve as a building block for designing new materials with specific properties, such as improved adhesion, conductivity, or optical behavior .

Organic Synthesis and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound contributes to the synthesis of fine chemicals. Its versatility allows chemists to create complex structures by introducing various functional groups. These fine chemicals may find applications in specialty industries, such as flavors, fragrances, and dyes .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .

Mode of Action

The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .

Result of Action

Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .

Propiedades

IUPAC Name |

5-amino-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCMXKBMMUXENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropyrazine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

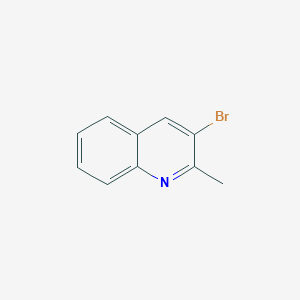

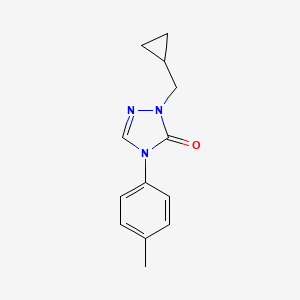

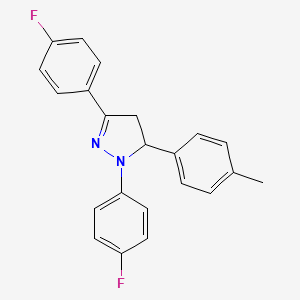

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)

![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)

![3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole](/img/structure/B3036433.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)

![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)